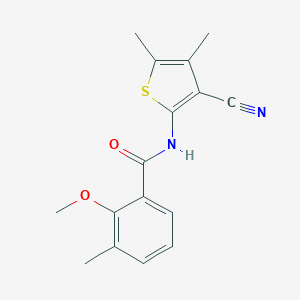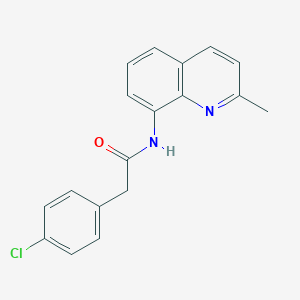
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methoxy-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methoxy-3-methylbenzamide, also known as CTM-3, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTM-3 belongs to the class of thiophene derivatives and has shown promising results in various biochemical and physiological studies.
Wirkmechanismus
The exact mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methoxy-3-methylbenzamide is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cell proliferation.
Biochemical and Physiological Effects:
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methoxy-3-methylbenzamide has been shown to exhibit significant biochemical and physiological effects in various studies. It has been shown to inhibit the production of inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells. N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methoxy-3-methylbenzamide has also been shown to improve glucose homeostasis and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methoxy-3-methylbenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in its pure form with high yield. N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methoxy-3-methylbenzamide has also been shown to exhibit low toxicity and good bioavailability. However, one limitation of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methoxy-3-methylbenzamide is its limited solubility in water, which can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the study of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methoxy-3-methylbenzamide. One potential direction is to further elucidate its mechanism of action and identify the specific signaling pathways that it modulates. Another potential direction is to study its potential use in combination therapy with other drugs for the treatment of various diseases. Additionally, the development of new analogs of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methoxy-3-methylbenzamide with improved solubility and bioavailability could also be a potential future direction for research.
Synthesemethoden
The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methoxy-3-methylbenzamide involves the reaction of 3-cyano-4,5-dimethylthiophene-2-carboxylic acid with 2-amino-5-methoxytoluene in the presence of a coupling agent. The resulting product is then subjected to further purification steps to obtain N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methoxy-3-methylbenzamide in its pure form.
Wissenschaftliche Forschungsanwendungen
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methoxy-3-methylbenzamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antioxidant properties. N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methoxy-3-methylbenzamide has also been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders.
Eigenschaften
Molekularformel |
C16H16N2O2S |
|---|---|
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C16H16N2O2S/c1-9-6-5-7-12(14(9)20-4)15(19)18-16-13(8-17)10(2)11(3)21-16/h5-7H,1-4H3,(H,18,19) |
InChI-Schlüssel |
OGOVGPPVJIJAHM-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1OC)C(=O)NC2=C(C(=C(S2)C)C)C#N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=C(C(=C(S2)C)C)C#N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]propanamide](/img/structure/B244145.png)
![N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]-2-methylpropanamide](/img/structure/B244146.png)
![N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-5-nitrofuran-2-carboxamide](/img/structure/B244147.png)
![2-(2-chlorophenoxy)-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B244148.png)
![3-chloro-N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-1-benzothiophene-2-carboxamide](/img/structure/B244150.png)
![N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenylacetamide](/img/structure/B244151.png)
![N-[5-methoxy-2-(1-pyrrolidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B244152.png)
![4-cyano-2-fluoro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244154.png)


![N-[(5-chloro-6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]-3,4,5-trimethoxybenzamide](/img/structure/B244162.png)
![Methyl 5-[(3-chloro-4-ethoxybenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B244165.png)
![Propyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B244166.png)
![Methyl 3-[(2,2-dimethylpropanoyl)amino]-4-(4-ethyl-1-piperazinyl)benzoate](/img/structure/B244167.png)